Luzodiol

Description

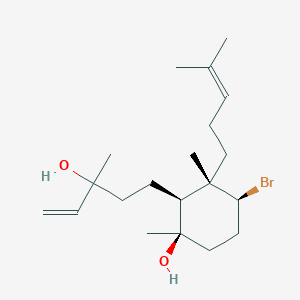

Luzodiol (C₂₀H₂₉BrO₃) is a diterpene first isolated from the tropical marine organism Lucuzonensis (Kuniyoshi et al., 2005) . It features a rare carbon skeleton characterized by a brominated hydroxycyclohexane middle ring, distinguishing it from conventional diterpenes. This structural uniqueness is attributed to enzymatic modifications in marine organisms, likely as a defense mechanism against predators or environmental stressors. While its exact biosynthetic pathway remains unelucidated, this compound’s isolation from benthic ecosystems suggests ecological adaptations linked to halogen-rich marine environments .

Propriétés

Formule moléculaire |

C20H35BrO2 |

|---|---|

Poids moléculaire |

387.4 g/mol |

Nom IUPAC |

(1R,2S,3S,4S)-4-bromo-2-(3-hydroxy-3-methylpent-4-enyl)-1,3-dimethyl-3-(4-methylpent-3-enyl)cyclohexan-1-ol |

InChI |

InChI=1S/C20H35BrO2/c1-7-18(4,22)13-10-16-19(5,12-8-9-15(2)3)17(21)11-14-20(16,6)23/h7,9,16-17,22-23H,1,8,10-14H2,2-6H3/t16-,17-,18?,19-,20+/m0/s1 |

Clé InChI |

YQCSNTCEUMEKDO-XIBWBMNSSA-N |

SMILES isomérique |

CC(=CCC[C@@]1([C@H](CC[C@@]([C@H]1CCC(C)(C=C)O)(C)O)Br)C)C |

SMILES canonique |

CC(=CCCC1(C(CCC(C1CCC(C)(C=C)O)(C)O)Br)C)C |

Synonymes |

luzodiol |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Luzodiol belongs to a broader class of halogenated marine natural products. Below is a comparative analysis with structurally and functionally related compounds:

Structural Comparison

| Compound | Source Organism | Core Structure | Key Functional Groups |

|---|---|---|---|

| This compound | Lucuzonensis | Brominated hydroxycyclohexane diterpene | Br, hydroxyl, diterpene backbone |

| β-Snyderol | Laurencia spp. | Brominated cyclohexane monoterpene | Br, methyl, terminal hydroxyl |

| 8-Bromo-10-epi-6-epi-β-snyderol | Laurencia obtusa | Modified β-snyderol with additional bromine | Br (x2), epoxide, hydroxyl |

Key Observations :

- This compound’s diterpene backbone provides greater structural complexity compared to β-snyderol’s monoterpene framework .

- Unlike β-snyderol derivatives, this compound lacks an epoxide group but includes a hydroxyl group directly on the brominated ring .

Bioactivity and Pharmacological Potential

| Compound | Reported Bioactivity | Mechanism/Application | Potency (IC₅₀/EC₅₀) |

|---|---|---|---|

| This compound | Limited data; hypothesized antimicrobial | Structural analogs suggest membrane disruption | Not quantified |

| β-Snyderol | Antimalarial | Inhibition of Plasmodium falciparum | 12 μM (Topcu et al., 2003) |

| 8-Bromo-10-epi-6-epi-β-snyderol | Antimalarial | Enhanced binding to parasite enzymes | 2.5 μM (Topcu et al., 2003) |

Key Observations :

- β-Snyderol and its derivatives exhibit well-documented antimalarial activity, whereas this compound’s biological roles remain speculative .

- The additional bromine in 8-bromo-β-snyderol enhances antimalarial potency by 5-fold compared to β-snyderol, highlighting the role of halogenation in bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.